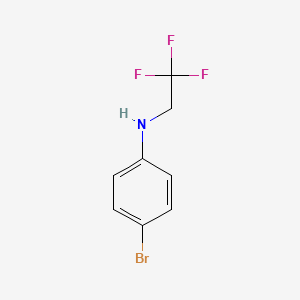

![molecular formula C9H7N3O3 B1437690 2-[3-(3-吡啶基)-1,2,4-恶二唑-5-基]-乙酸 CAS No. 874832-46-9](/img/structure/B1437690.png)

2-[3-(3-吡啶基)-1,2,4-恶二唑-5-基]-乙酸

描述

Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms . They are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyridinyl compounds often involves palladium-catalyzed cross-coupling reactions . For example, pyridinylboronic acids and esters can be prepared from pyridinyl halides via a Pd-catalyzed cross-coupling reaction .

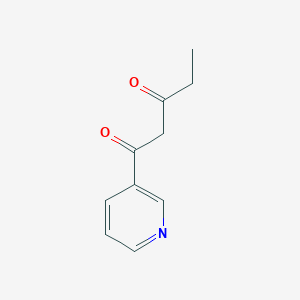

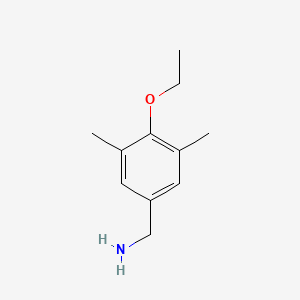

Molecular Structure Analysis

The molecular structure of pyridinyl compounds can vary greatly depending on the substituents attached to the pyridine ring . For example, the presence of different functional groups can result in a partially planar or propeller-like structure .

Chemical Reactions Analysis

Pyridinyl compounds can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . This process involves C−H functionalization to form a new C(sp2)−C(sp3) bond .

科学研究应用

概述

恶二唑环是 2-[3-(3-吡啶基)-1,2,4-恶二唑-5-基]-乙酸的关键组成部分,是药用化学领域中一个重要的部分,表现出广泛的生物活性。本节探讨了含有恶二唑环的化合物的科学研究应用,重点关注它们的治疗潜力,不涉及药物使用、剂量和副作用等方面。

治疗效力和多功能性

恶二唑衍生物,特别是含有 1,3,4-恶二唑环的衍生物,表现出广泛的生物活性。由于这些化合物能与生物系统中的不同酶和受体有效结合,因此已对其在治疗各种疾病中的潜力进行了广泛的研究。研究重点是开发基于 1,3,4-恶二唑的化合物,用于各种药用化学应用,包括抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病变、抗高血压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他药剂。恶二唑环的结构特征促进了许多弱相互作用,使这些衍生物在追求新的、活性的和毒性较低的药物时极具价值 (Verma 等,2019)。

恶二唑衍生物的生物活性

香豆素和恶二唑衍生物,包括结构类似于 2-[3-(3-吡啶基)-1,2,4-恶二唑-5-基]-乙酸的衍生物,已显示出广泛的生物活性。这些化合物可以进一步改性以合成更有效和更有效的药物。恶二唑部分特别表现出抗菌、抗癌和抗炎活性,强调了其在开发具有多种药理作用的新型治疗剂中的重要性 (Jalhan 等,2017)。

合成和药用应用

1,3,4-恶二唑衍生物的合成创新方法及其药用应用一直是近期研究的重点。这些发展对于治疗多种疾病至关重要,其中 1,3,4-恶二唑核心在开发新的药用物种中起着关键作用。合成技术和这些衍生物的生物学应用的进步突出了它们在满足治疗需求方面的潜力 (Nayak 和 Poojary,2019)。

作用机制

Target of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives of pyridines, have been shown to exhibit antimicrobial activity . These compounds have been effective against various bacterial and fungal strains, suggesting that their targets may be components of these microorganisms .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to antimicrobial effects . The interaction likely involves the inhibition of essential biochemical processes within the microorganisms, leading to their death or growth inhibition .

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that the action of this compound may result in the inhibition of growth or death of certain microorganisms .

未来方向

The future directions in the field of pyridinyl compounds research could involve exploring their potential applications in various fields such as drug design and medicinal chemistry . For instance, PFKFB3 inhibitor 3PO has been shown to reduce cardiac remodeling after myocardial infarction, suggesting PFKFB3 inhibition as a novel therapeutic strategy .

属性

IUPAC Name |

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJYPNVKRGADJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

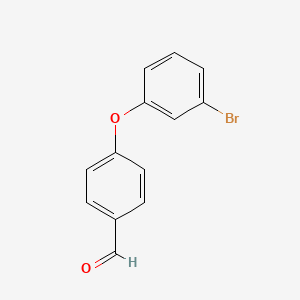

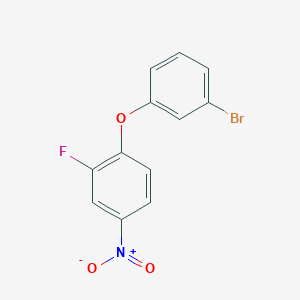

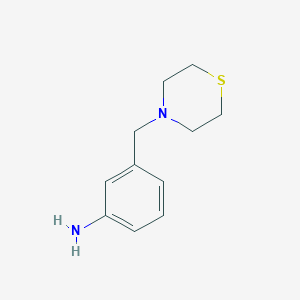

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)

![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)